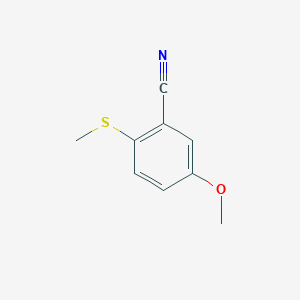

5-Methoxy-2-(methylsulfanyl)benzonitrile

Descripción

Propiedades

Fórmula molecular |

C9H9NOS |

|---|---|

Peso molecular |

179.24 g/mol |

Nombre IUPAC |

5-methoxy-2-methylsulfanylbenzonitrile |

InChI |

InChI=1S/C9H9NOS/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3 |

Clave InChI |

UWYKIGLEVXMOED-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)SC)C#N |

Origen del producto |

United States |

5-Methoxy-2-(methylsulfanyl)benzonitrile synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-(methylsulfanyl)benzonitrile

Abstract

5-Methoxy-2-(methylsulfanyl)benzonitrile is a substituted aromatic compound featuring methoxy, methylsulfanyl (methylthio), and nitrile functional groups. This structural arrangement makes it a valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and materials. The presence of multiple reaction sites allows for diverse functionalization, enabling the construction of complex molecular libraries for screening purposes.[1] This guide provides a comprehensive overview of the principal synthetic pathways to 5-Methoxy-2-(methylsulfanyl)benzonitrile, designed for researchers, chemists, and professionals in drug development. It delves into two primary retrosynthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in methodological selection.

Introduction and Strategic Overview

The strategic synthesis of polysubstituted aromatic rings is a cornerstone of modern medicinal chemistry. Compounds like 5-Methoxy-2-(methylsulfanyl)benzonitrile are of interest due to the unique electronic and steric properties conferred by their substituents. The electron-donating methoxy group, the versatile methylthio group, and the electrophilic nitrile moiety offer multiple avenues for subsequent chemical transformations.[1]

Chemical Structure and Properties

-

IUPAC Name: 5-Methoxy-2-(methylthio)benzonitrile

-

Molecular Formula: C₉H₉NOS

-

Molecular Weight: 179.24 g/mol

-

Key Features: The molecule contains a 1,2,4-trisubstituted benzene ring, a scaffold common in biologically active compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, while the methylthio group can be oxidized to a sulfoxide or sulfone, or be a participant in cross-coupling reactions.[1]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two logical primary disconnections, which form the basis of our strategic approach. These strategies focus on the formation of either the Carbon-Sulfur (C-S) bond or the Carbon-Nitrile (C-CN) bond at a late stage.[1]

-

Pathway I (C–S Bond Formation): This approach involves a nucleophilic aromatic substitution (SₙAr) reaction, disconnecting the methylthio group. The key precursors are a 5-methoxy-2-halobenzonitrile and a methylthiolating agent.

-

Pathway II (C–CN Bond Formation): This strategy disconnects the nitrile group. A common method to achieve this is the Sandmeyer reaction, which utilizes a 5-methoxy-2-(methylthio)aniline precursor.[1]

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

This pathway is often preferred due to the commercial availability of substituted benzonitrile precursors and the relative simplicity of SₙAr reactions. The strategy hinges on the reaction of a 2-halo-5-methoxybenzonitrile with a source of methylthiolate anion.

Mechanistic Rationale

The SₙAr mechanism is facilitated by the presence of an electron-withdrawing group (the nitrile, –CN) ortho to the leaving group (the halogen, –X). The nitrile group stabilizes the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction. The methoxy group at the para position further influences the ring's electronics.

Sources

Physicochemical Profiling and Synthetic Applications of 5-Methoxy-2-(methylsulfanyl)benzonitrile: A Technical Whitepaper

Executive Summary

5-Methoxy-2-(methylsulfanyl)benzonitrile is a highly versatile, bifunctional aromatic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by its unique push-pull electronic configuration—featuring an electron-withdrawing nitrile group juxtaposed with electron-donating methoxy and methylsulfanyl moieties—this compound serves as a critical intermediate in the development of novel pharmacophores.

Most notably, it is a key precursor in the synthesis of iminopyridine derivatives, which function as potent α1D-adrenergic receptor antagonists for the treatment of lower urinary tract diseases (LUTDs) such as benign prostatic hyperplasia (BPH) [1]. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic behavior, and field-validated synthetic protocols designed for high-yield drug discovery pipelines.

Molecular Architecture and Structural Descriptors

The structural integrity of 5-Methoxy-2-(methylsulfanyl)benzonitrile (InChIKey: UWYKIGLEVXMOED-UHFFFAOYSA-N) is defined by a central benzene ring that orchestrates a delicate electronic balance [2].

-

C1 Nitrile (-CN): Imparts strong inductive (-I) and mesomeric (-M) effects. It deactivates the aromatic ring overall but highly activates the ortho and para positions toward nucleophilic attack.

-

C2 Methylsulfanyl (-SCH₃): Provides mild +M electron donation but is primarily valued as a tunable synthetic handle. It can be selectively oxidized to a sulfoxide or sulfone to precisely modulate the lipophilicity and hydrogen-bonding capacity of the final drug molecule.

-

C5 Methoxy (-OCH₃): Acts as a strong +M donor, increasing localized electron density and heavily influencing the molecule's overall dipole moment.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Analytical Method / Source |

| Molecular Formula | C₉H₉NOS | Exact Mass Calculation |

| Molecular Weight | 179.24 g/mol | Computed [2] |

| InChIKey | UWYKIGLEVXMOED-UHFFFAOYSA-N | PubChem Standard [2] |

| Topological Polar Surface Area (TPSA) | 58.3 Ų | Cheminformatics Model |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 3 | Structural Analysis (N, O, S) |

| Rotatable Bonds | 2 | Structural Analysis |

| Predicted XLogP3 | ~2.4 | Consensus Lipophilicity Model |

Thermodynamic and Solvation Profiling

Understanding the solvation thermodynamics of 5-Methoxy-2-(methylsulfanyl)benzonitrile is critical for optimizing reaction conditions and downstream purification workflows.

-

Lipophilic Efficiency (LogP): With a predicted XLogP3 of ~2.4, the compound exhibits moderate lipophilicity. This falls well within the Lipinski Rule of Five, ensuring that larger derivatives synthesized from this core maintain favorable membrane permeability profiles without succumbing to excessive hydrophobic trapping in lipid bilayers.

-

Solvation Dynamics: The molecule is highly soluble in polar aprotic solvents (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile). These solvents are ideal for reactions involving this compound because they do not strongly solvate anionic nucleophiles, thereby maximizing reagent reactivity. It exhibits moderate solubility in chlorinated solvents (e.g., Dichloromethane) and is practically insoluble in aqueous media, providing an excellent thermodynamic sink for liquid-liquid extraction during workup.

Synthetic Methodology: A Self-Validating Protocol

The most efficient and scalable route to synthesize 5-Methoxy-2-(methylsulfanyl)benzonitrile is via a Nucleophilic Aromatic Substitution (SₙAr) of 2-fluoro-5-methoxybenzonitrile.

Causality in Experimental Design: The choice of a fluorine leaving group at the C2 position is deliberate. While fluorine is a poor leaving group in aliphatic Sₙ2 reactions, its extreme electronegativity creates a strong partial positive charge on the adjacent carbon, making it an excellent substrate for SₙAr. The ortho-nitrile group stabilizes the anionic Meisenheimer complex intermediate via resonance. Anhydrous DMF is selected as the solvent because its polar aprotic nature leaves the thiolate nucleophile unsolvated and highly reactive, driving the reaction forward.

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-fluoro-5-methoxybenzonitrile (1.0 eq) and anhydrous DMF to achieve a 0.5 M concentration.

-

Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Rationale: Sodium methanethiolate (NaSMe) addition is highly exothermic; cooling prevents thermal degradation and suppresses unwanted side reactions, such as nucleophilic attack at the nitrile carbon.

-

Reaction Execution: Add NaSMe (1.1 eq) portion-wise over 15 minutes. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS. The protocol is self-validating: the disappearance of the starting material (m/z ~152) and the emergence of a dominant peak at m/z 180 ([M+H]⁺) confirms complete conversion.

-

Quenching and Extraction: Quench the reaction by pouring it into ice-cold distilled water (10 volumes). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 5 volumes).

-

Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Figure 1: Step-by-step synthetic workflow for 5-Methoxy-2-(methylsulfanyl)benzonitrile via SNAr.

Application in Drug Discovery: Targeting the α1D-Adrenergic Receptor

5-Methoxy-2-(methylsulfanyl)benzonitrile is a privileged scaffold in the synthesis of iminopyridine derivatives. These derivatives are heavily investigated as highly selective α1D-adrenergic receptor antagonists [1].

Biological Context & Causality: The α1D-adrenergic receptor is heavily expressed in the detrusor muscle of the bladder and the sacral spinal cord. Overactivity of this receptor contributes significantly to the storage symptoms associated with BPH (e.g., urinary frequency and urgency). By utilizing the 5-Methoxy-2-(methylsulfanyl)benzonitrile core, medicinal chemists can synthesize antagonists that competitively bind to the α1D receptor. The methylsulfanyl group is often oxidized to a sulfone in later stages, providing critical hydrogen-bond acceptor interactions with the receptor's binding pocket, thereby enhancing binding affinity and selectivity over the α1A and α1B subtypes [1].

Figure 2: Mechanism of action for α1D-adrenergic receptor antagonists in smooth muscle contraction.

Analytical Characterization Protocols

To ensure the trustworthiness and integrity of the synthesized batch, the analytical suite must function as an orthogonal, self-validating system where each technique corroborates the others:

-

¹H NMR (400 MHz, CDCl₃): Look for a sharp singlet at ~2.50 ppm integrating for 3H, corresponding to the methylthio (-SCH₃) protons. A second singlet at ~3.85 ppm (3H) will confirm the methoxy (-OCH₃) group. The aromatic region (6.80 – 7.50 ppm) will display an AMX spin system (ortho, meta, and para coupling) characteristic of a 1,2,5-trisubstituted benzene ring.

-

¹³C NMR (100 MHz, CDCl₃): The diagnostic nitrile carbon (-CN) will appear at approximately 117 ppm. The methoxy and methylthio carbons will appear at ~55 ppm and ~15 ppm, respectively.

-

FT-IR Spectroscopy: A sharp, distinct absorption band at ~2220 cm⁻¹ is mandatory to confirm the presence of the intact nitrile group, which can sometimes be inadvertently hydrolyzed to an amide during aggressive aqueous workups.

-

High-Resolution Mass Spectrometry (HRMS): ESI-TOF analysis should yield an [M+H]⁺ peak at exactly 180.0483 m/z, definitively confirming the elemental composition of C₉H₁₀NOS⁺.

References

- Takeda Pharmaceutical Co Ltd. "Iminopyridine derivatives and uses thereof." Google Patents (JP5462803B2).

-

National Center for Biotechnology Information. "PubChem Compound Summary for InChIKey UWYKIGLEVXMOED-UHFFFAOYSA-N" PubChem. Available at: [Link]

Comprehensive Technical Guide: 5-Methoxy-2-(methylsulfanyl)benzonitrile – Structure, Properties, and Synthetic Utility

Executive Summary

5-Methoxy-2-(methylsulfanyl)benzonitrile is a highly specialized, polyfunctional aromatic building block utilized extensively in modern medicinal chemistry and drug discovery. Characterized by a unique push-pull electronic system on a benzene core, this compound serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds. This whitepaper provides an in-depth analysis of its structural architecture, physicochemical properties, validated synthetic workflows, and downstream applications in the development of receptor antagonists.

Chemical Identity & Structural Architecture

The molecule is registered under PubChem CID 66877736[1]. While its specific CAS Registry Number is often proprietary to specialized chemical vendors, its structural identity is unambiguously defined by its molecular formula (C9H9NOS) and connectivity.

The structural architecture of 5-Methoxy-2-(methylsulfanyl)benzonitrile features three distinct functional groups on a central benzene ring, creating a highly specific electronic environment:

-

C1 Nitrile Group (-C≡N): A strong electron-withdrawing group (EWG) that deactivates the ring and serves as a versatile synthetic handle for reductions, hydrolyses, or cycloadditions.

-

C2 Methylsulfanyl Group (-SCH3): A mild electron-donating group (EDG) via resonance, which also provides a lipophilic vector and a potential site for selective oxidation to a sulfoxide or sulfone.

-

C5 Methoxy Group (-OCH3): A strong EDG via oxygen lone-pair resonance, which significantly increases the electron density at the ortho and para positions relative to itself.

Electronic push-pull dynamics of 5-Methoxy-2-(methylsulfanyl)benzonitrile substituents.

Physicochemical & Computational Profiling

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in subsequent reactions and its contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates.

| Property | Value | Derivation Method |

| Molecular Formula | C9H9NOS | - |

| Molecular Weight | 179.24 g/mol | Computed[1] |

| Monoisotopic Mass | 179.040484 Da | Computed[1] |

| Hydrogen Bond Donors | 0 | Computed[1] |

| Hydrogen Bond Acceptors | 3 (N, O, S) | Computed[1] |

| Rotatable Bonds | 2 | Computed[1] |

| Topological Polar Surface Area (TPSA) | 58.3 Ų | Computed |

| XLogP3 (Partition Coefficient) | ~2.4 | Computed |

Synthetic Methodologies & Workflows

The most efficient, scalable, and atom-economical route to synthesize 5-Methoxy-2-(methylsulfanyl)benzonitrile is via Nucleophilic Aromatic Substitution (SNAr) .

Causality of Experimental Design

-

Substrate Selection (2-Fluoro vs. 2-Chloro): 2-Fluoro-5-methoxybenzonitrile is chosen as the starting material. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. The highly electronegative fluorine strongly polarizes the C-F bond, making the ipso carbon highly electrophilic and stabilizing the anionic intermediate via inductive withdrawal. This accelerates the reaction significantly compared to a chlorine leaving group.

-

Solvent Selection (DMF): Anhydrous N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It aggressively solvates the sodium cation of the reagent, leaving the thiomethoxide anion "naked" and highly nucleophilic.

-

Purification Rationale: Crystallization from an Ethyl Acetate/Hexane system is utilized[2]. Ethyl acetate dissolves the compound, while hexane acts as an anti-solvent. As hexane is added, the polarity of the mixture drops, inducing selective crystallization of the target benzonitrile while leaving polar impurities (like unreacted NaSMe or DMF traces) dissolved in the mother liquor.

Self-Validating Protocol: SNAr Synthesis

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2-Fluoro-5-methoxybenzonitrile (1.0 equivalent) and dissolve in anhydrous DMF (to achieve a 0.5 M concentration).

-

Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium thiomethoxide (NaSMe, 1.1 equivalents) portion-wise. Self-Validation: The slight 10% excess ensures complete consumption of the starting material without promoting unwanted side reactions at the nitrile group.

-

Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4 hours. Monitor progression via LC-MS or TLC (Hexane:EtOAc 3:1) until the starting material is fully consumed.

-

Workup: Quench the reaction by pouring it into a 5-fold volume of ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF, then dry over anhydrous MgSO4. Filter and concentrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of warm Ethyl Acetate. Slowly add Hexane until the solution becomes slightly turbid. Allow to cool to room temperature, then transfer to a 4 °C refrigerator to induce crystallization. Filter and dry the crystals in vacuo to yield pure 5-Methoxy-2-(methylsulfanyl)benzonitrile[2].

Step-by-step synthetic workflow via Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery

5-Methoxy-2-(methylsulfanyl)benzonitrile is not an end-product but a highly valued precursor. Its most notable documented application is in the synthesis of iminopyridine derivatives [2].

Through a series of functional group transformations—such as the reduction of the nitrile to a primary amine or amidine—this building block is integrated into larger scaffolds that act as potent α1D adrenergic receptor antagonists [2]. The α1D receptor subtype is heavily distributed in the bladder and sacral parasympathetic nuclei. Antagonizing this receptor has been clinically validated to increase bladder capacity and reduce voiding frequency, making derivatives of this compound highly promising therapeutic agents for lower urinary tract symptoms associated with Benign Prostatic Hyperplasia (BPH)[2].

Application of the intermediate in the development of α1D adrenergic receptor antagonists.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

-

1H NMR (400 MHz, CDCl3):

-

Singlet at ~3.85 ppm (3H, -OCH3).

-

Singlet at ~2.55 ppm (3H, -SCH3).

-

Aromatic region: Expected doublet of doublets at ~7.0 ppm (C4-H), doublet at ~7.1 ppm (C6-H), and doublet at ~7.2 ppm (C3-H).

-

-

Mass Spectrometry (ESI+): Expected molecular ion peak [M+H]+ at m/z 180.0.

-

Infrared Spectroscopy (ATR-FTIR): Sharp, distinct absorption band at ~2220 cm⁻¹ confirming the presence of the intact nitrile (-C≡N) group, alongside strong C-O-C ether stretching bands at ~1250 cm⁻¹.

References

-

Title: 5-Methoxy-2-(methylsulfanyl)benzonitrile | C9H9NOS Source: National Center for Biotechnology Information (PubChem) URL: [Link]

- Title: JP5462803B2 - Iminopyridine derivatives and uses thereof Source: Google Patents URL

Sources

Strategic Selection of Starting Materials for the Synthesis of 5-Methoxy-2-(methylsulfanyl)benzonitrile: A Technical Guide

Executive Summary

5-Methoxy-2-(methylsulfanyl)benzonitrile (also known as 5-methoxy-2-(methylthio)benzonitrile) is a highly valued 1,2,5-trisubstituted aromatic intermediate in medicinal chemistry[1]. Its structural motif is particularly critical in the development of selective α1D adrenergic receptor antagonists, which are utilized as therapeutic agents for lower urinary tract diseases such as benign prostatic hyperplasia (BPH) and overactive bladder[2].

The strategic installation of the methylsulfanyl (-SMe) group ortho to a cyano (-CN) moiety presents a unique synthetic challenge. The choice of starting material dictates the reaction pathway, dictating the overall yield, scalability, and safety profile of the synthesis. This guide provides an in-depth analysis of the most viable starting materials, the causality behind their reactivity, and self-validating experimental protocols.

Retrosynthetic Analysis & Starting Material Selection

Evaluating the retrosynthetic disconnection of the aryl-sulfur bond reveals three primary precursor categories based on the reactive handle at the C2 position.

-

The Fluorinated Precursor: 2-Fluoro-5-methoxybenzonitrile (CAS: 127667-01-0)[3]

-

The Brominated Precursor: 2-Bromo-5-methoxybenzonitrile (CAS: 138642-47-4)[4]

-

The Aminated Precursor: 2-Amino-5-methoxybenzonitrile (CAS: 23842-82-2)[5]

Caption: Retrosynthetic pathways for 5-Methoxy-2-(methylsulfanyl)benzonitrile synthesis.

Causality in Experimental Design: The Halogen Effect

As an application scientist, selecting the optimal starting material requires understanding the electronic environment of the benzene ring.

Why choose Fluorine over Bromine for non-catalyzed thiolation? In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond[6]. Fluorine, being the most electronegative halogen, creates a strong dipole that highly activates the ipso carbon toward nucleophilic attack by the methanethiolate anion. The strongly electron-withdrawing ortho-cyano group further stabilizes the resulting anionic intermediate. Consequently, 2-fluoro-5-methoxybenzonitrile undergoes SNAr rapidly at room temperature.

In contrast, the corresponding bromo-derivative (2-bromo-5-methoxybenzonitrile) possesses a much weaker dipole[7]. SNAr is sluggish and prone to side reactions, necessitating transition-metal catalysis (e.g., Palladium or Copper) to undergo Buchwald-Hartwig or Ullmann-type C-S cross-coupling. While effective, this introduces heavy metal contamination risks and higher catalyst costs.

Alternatively, 2-amino-5-methoxybenzonitrile utilizes a Sandmeyer-type reaction. While this avoids transition-metal coupling, it requires the generation of a potentially hazardous diazonium intermediate, lowering the overall atom economy.

Quantitative Comparison of Starting Materials

| Starting Material | CAS Number | Reaction Type | Yield Potential | Scalability & Safety Notes |

| 2-Fluoro-5-methoxybenzonitrile | 127667-01-0 | SNAr | >90% | High scalability; avoids heavy metals; initial addition is exothermic. |

| 2-Bromo-5-methoxybenzonitrile | 138642-47-4 | Cross-Coupling | 75-85% | Requires Pd/Cu catalysts and ligands; higher material cost. |

| 2-Amino-5-methoxybenzonitrile | 23842-82-2 | Sandmeyer | 60-70% | Energetic diazonium intermediate; lower atom economy. |

Detailed Experimental Methodologies

Protocol A: SNAr Thiolation of 2-Fluoro-5-methoxybenzonitrile

This protocol leverages the highly activated nature of the fluorinated precursor to achieve a metal-free, high-yielding transformation.

-

Step 1: Solvation & Cooling. Dissolve 1.0 eq of 2-Fluoro-5-methoxybenzonitrile in anhydrous DMF (0.5 M concentration). Cool the reaction vessel to 0 °C under an inert atmosphere (N2 or Ar).

-

Causality: DMF is a polar aprotic solvent that leaves the nucleophile (methanethiolate) unsolvated and highly reactive. Cooling is critical because the initial nucleophilic attack is highly exothermic; thermal runaway could lead to unwanted side reactions at the cyano group.

-

-

Step 2: Nucleophilic Addition. Add 1.1 eq of Sodium methanethiolate (NaSMe) portion-wise over 15 minutes.

-

Causality: Portion-wise addition prevents localized concentration spikes, ensuring the Meisenheimer complex forms at a controlled rate without overheating.

-

-

Step 3: Rearomatization & Quench. Allow the reaction to warm to room temperature and stir for 2 hours. Quench by pouring the mixture into vigorously stirred ice water.

-

Causality: The expulsion of the fluoride ion (an excellent leaving group in SNAr) drives the rearomatization. Quenching with water crashes out the highly hydrophobic product while solubilizing the NaF byproduct and DMF.

-

-

Self-Validation System: Monitor via TLC (Hexanes/EtOAc 4:1). The product will have a significantly higher Rf value (more non-polar) than the starting material due to the loss of the highly electronegative fluorine atom. Post-reaction, 1 H-NMR will show the disappearance of the characteristic F-H coupling in the aromatic region and the appearance of a sharp singlet at ~2.5 ppm integrating to 3 protons (-SMe).

Caption: SNAr mechanism highlighting the Meisenheimer complex stabilized by the ortho-cyano group.

Protocol B: Sandmeyer-Type Thiolation of 2-Amino-5-methoxybenzonitrile

This protocol is ideal when fluorinated precursors are subject to supply chain disruptions.

-

Step 1: Diazotization. Suspend 1.0 eq of 2-Amino-5-methoxybenzonitrile in a 3 M aqueous HCl solution. Cool to 0 °C. Add 1.2 eq of NaNO2 (dissolved in minimal water) dropwise.

-

Causality: The acidic environment protonates the amine, which then reacts with nitrous acid (generated in situ) to form the diazonium salt. Maintaining the temperature strictly below 5 °C is critical to prevent the diazonium salt from prematurely decomposing into a phenol via the expulsion of N2 gas.

-

-

Step 2: Single-Electron Transfer (SET) & Thiolation. In a separate flask, prepare a mixture of 1.5 eq of Dimethyl disulfide (MeSSMe) and 0.1 eq of Copper(0) powder. Slowly transfer the cold diazonium solution into this mixture while warming to 60 °C.

-

Causality: Copper acts as a catalyst for the single-electron transfer, reducing the diazonium salt to an aryl radical while releasing N2. The highly reactive aryl radical immediately cleaves the weak S-S bond of MeSSMe to form the desired thioether.

-

-

Self-Validation System: The reaction is visually self-validating; the vigorous evolution of nitrogen gas confirms the decomposition of the diazonium salt. Once gas evolution ceases, the reaction is complete. LC-MS analysis will confirm the mass shift from the amine (M+H 149) to the thioether (M+H 180).

Caption: Sandmeyer-type thiolation mechanism via single-electron transfer (SET) and aryl radical.

References

-

[1] PubChem. "5-Methoxy-2-(methylsulfanyl)benzonitrile | C9H9NOS | CID 1016823". National Institutes of Health (NIH).[Link]

-

[2] Google Patents. "JP5462803B2 - Iminopyridine derivatives and uses thereof". Google Patents.

-

[5] PubChem. "2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002". National Institutes of Health (NIH).[Link]

Sources

- 1. 5-Methoxy-2-(methylsulfanyl)benzonitrile | C9H9NOS | CID 66877736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JP5462803B2 - Iminopyridine derivatives and uses thereof - Google Patents [patents.google.com]

- 3. 2-Fluoro-5-methoxybenzonitrile | 127667-01-0 [sigmaaldrich.com]

- 4. 2-溴-5-甲氧基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-FLUORO-5-METHOXYBENZONITRILE CAS#: 127667-01-0 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

The Benzonitrile Pharmacophore: Structural Dynamics, Biological Activity, and Drug Discovery Protocols

As the landscape of medicinal chemistry evolves, the benzonitrile moiety—a seemingly simple aromatic ring appended with a nitrile group—has emerged as a privileged and highly versatile scaffold. Originally relegated to the role of a solvent or synthetic intermediate following its discovery in 1844, the benzonitrile group is now recognized as a critical pharmacophore capable of driving potent biological activity across oncology, neuropharmacology, and infectious diseases[1].

As an application scientist, understanding the causality behind a molecule's biological activity is paramount. This technical guide deconstructs the physicochemical properties of substituted benzonitriles, analyzes their mechanisms of action across diverse therapeutic targets, and provides self-validating experimental protocols for their synthesis and evaluation.

Physicochemical Causality: Why the Nitrile Group?

The integration of a nitrile group into an aromatic system is rarely arbitrary; it is a calculated structural decision driven by specific physicochemical advantages:

-

Electronic Polarization and Metabolic Stability: The sp-hybridized C≡N bond is strongly electron-withdrawing. This inductive effect significantly polarizes the attached benzene ring, making the aromatic π-system less susceptible to oxidative metabolism by hepatic enzymes[2]. Furthermore, unlike alkyl nitriles which possess adjacent protons and can be oxidized to release toxic cyanide, aryl nitriles (benzonitriles) are metabolically stable and do not eject cyanide in vivo[2].

-

Bioisosterism and Hydrogen Bonding: The nitrile group acts as a potent bioisostere for halogens and carbonyl groups. Its linear geometry allows it to project deeply into narrow, hydrophobic binding pockets, while the nitrogen atom serves as a strict hydrogen bond acceptor[1]. In many enzyme active sites, this allows the nitrile to perfectly mimic the carbonyl oxygen of endogenous substrates[2].

-

Displacement of "Unhappy Water": Replacing a pyridine nitrogen with a "C-CN" unit (benzonitrile) often improves biological activity by displacing high-energy, "unhappy" water molecules from the target receptor's binding pocket, thereby driving a favorable entropic shift[3].

Therapeutic Applications and Target Mechanisms

Oncology: Enzyme and Checkpoint Inhibition

Substituted benzonitriles have proven highly efficacious in oncology, primarily through the inhibition of critical enzymes and immune checkpoints.

-

Aromatase Inhibition: In hormone receptor-positive breast cancer, the cytochrome P450 enzyme aromatase (CYP19A1) is targeted to halt estrogen biosynthesis. Benzonitrile derivatives like letrozole and anastrozole are potent non-steroidal inhibitors. Causally, the nitrile group mimics the carbonyl of the natural substrate (androstenedione) and coordinates directly with the heme iron of the aromatase enzyme, competitively blocking androgen binding[1].

-

Tubulin Polymerization: N-substituted benzimidazole acrylonitriles (bearing N-isobutyl and cyano substituents) have demonstrated strong antiproliferative activity by inhibiting tubulin polymerization, achieving submicromolar efficacy with significantly lower toxicity than standard agents like docetaxel[4].

-

PD-1/PD-L1 Blockade: Recent structure-based drug discovery has identified biphenyl-1,2,3-triazol-benzonitrile derivatives as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. Specific piperazin-1-ylmethyl substituted benzonitriles (e.g., Compound 7) disrupt PD-L1 dimerization, restoring T-cell surveillance against tumors[5].

Mechanism of aromatase inhibition by benzonitrile derivatives.

Neuropharmacology: Allosteric Modulation

In the central nervous system, the benzonitrile scaffold is frequently utilized to target Class C G-protein coupled receptors (GPCRs) and monoamine transporters.

-

mGluR5 Negative Allosteric Modulators (NAMs): Compounds such as HTL14242 and sulfoquinoline-based benzonitriles have been developed for psychiatric indications like anxiety and depression[6],[7]. The benzonitrile core serves as the minimal pharmacophore required to stabilize the mGluR5 receptor in an inactive conformation[7].

-

Serotonin Reuptake Inhibition: The SSRIs citalopram and escitalopram rely on a benzonitrile moiety. Molecular modeling indicates that the nitrile group engages in a critical interaction with a phenylalanine residue within the human serotonin transporter (SERT), dictating the stereoselective binding of the active enantiomer[2].

Antimicrobial and Antifungal Activity

Hydrazone-based benzonitriles (e.g., 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives) act as potent antifungal agents. In silico and in vitro studies confirm that these compounds target lanosterol 14α-demethylase (CYP51), with the nitrile-containing scaffold interacting with key active site residues (Hem601 and Cys470) to disrupt fungal cell membrane synthesis[8].

Quantitative Bioactivity Summary

The following table synthesizes the quantitative biological activity of key substituted benzonitriles across various therapeutic targets, demonstrating the broad utility of this pharmacophore.

| Compound / Derivative Class | Target / Mechanism | Primary Indication | Bioactivity (IC50 / Efficacy) | Ref |

| Letrozole (Triazole-benzonitrile) | Aromatase (CYP19A1) Heme Coordination | Breast Cancer | High potency (nM range) | [1] |

| Compound 30 (N,N-dimethylamino acrylonitrile) | Tubulin Polymerization Inhibition | Solid Tumors | IC50 = 0.2 – 0.6 μM | [4] |

| Compound 7 (Biphenyl-1,2,3-triazol-benzonitrile) | PD-1/PD-L1 Interaction Blockade | Cancer Immunotherapy | IC50 = 8.52 μM | [5] |

| HTL14242 (Pyrimidine-benzonitrile) | mGluR5 Negative Allosteric Modulator | Anxiety / Depression | High Ligand Efficiency (Advanced Lead) | [6] |

| Compound 25 (Sulfoquinoline-benzonitrile) | mGluR5 Negative Allosteric Modulator | Psychiatric Conditions | High in vivo efficacy (Clinical Candidate) | [7] |

| Compounds 5 & 10 (Hydrazinyl-benzonitriles) | Lanosterol 14α-demethylase (CYP51) | Fungal Infections | Orally bioavailable active agents | [8] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols for the synthesis and biological evaluation of benzonitrile derivatives are designed as self-validating systems.

Protocol A: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile (Letrozole Intermediate)

This nucleophilic substitution reaction constructs the core scaffold of letrozole[1].

-

Reagent Preparation: Dissolve 1.0 equivalent of 4-cyanobenzyl bromide and 1.2 equivalents of 1,2,4-triazole in anhydrous acetonitrile. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the benzyl bromide or the nitrile group.

-

Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate ( K2CO3 ). Causality: The base deprotonates the triazole, generating a potent nucleophile for the subsequent SN2 attack on the benzylic carbon.

-

Reflux & Monitoring: Reflux the mixture under an inert atmosphere for 4-6 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

-

Purification: Remove the solvent under reduced pressure. Resuspend the residue in water and extract with dichloromethane. Purify the organic layer via silica gel column chromatography.

-

Self-Validation Checkpoint: Post-purification, perform 1H NMR spectroscopy. The presence of a distinct singlet at ~5.4 ppm corresponding to the benzylic methylene protons, alongside the disappearance of the starting material's benzylic signal, confirms successful N-alkylation. The integration ratio of the triazole protons to the aromatic benzonitrile protons must be exactly 2:4.

Protocol B: HTRF Assay for PD-1/PD-L1 Interaction Inhibition

This Homogeneous Time-Resolved Fluorescence (HTRF) assay evaluates the ability of benzonitrile derivatives (like Compound 7) to disrupt the PD-1/PD-L1 immune checkpoint[5].

-

Reagent Preparation: Prepare assay buffer (PBS, 0.1% BSA, 0.05% Tween-20) to ensure stable protein folding and prevent non-specific binding of the highly hydrophobic benzonitrile derivatives.

-

Incubation: In a 384-well microplate, incubate recombinant human PD-L1 (tagged) with varying concentrations of the benzonitrile test compound for 30 minutes at room temperature. Causality: Pre-incubation allows the small molecule to reach equilibrium binding with PD-L1 before the competing PD-1 receptor is introduced.

-

Fluorophore Addition: Add tagged PD-1, followed by the HTRF detection reagents: a Europium cryptate (Eu-cryptate) donor fluorophore and an XL665 acceptor fluorophore.

-

Signal Detection: Excite the plate at 320 nm and measure emission at both 620 nm (donor) and 665 nm (acceptor). Causality: FRET only occurs if PD-1 and PD-L1 interact, bringing the fluorophores into close proximity. An effective benzonitrile inhibitor will decrease the 665 nm signal.

-

Self-Validation Checkpoint: Calculate the FRET ratio (665nm/620nm) to normalize well-to-well volume variations. Calculate the Z'-factor using a known positive control (e.g., BMS-202) and a DMSO negative control. A Z'-factor ≥ 0.5 validates the assay's dynamic range and confirms that the calculated IC50 values are statistically robust.

HTRF assay workflow for evaluating PD-1/PD-L1 interaction inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

The Methoxy Group in Medicinal Chemistry: Conformational Control, Physicochemical Modulation, and Metabolic Profiling

Executive Summary

The methoxy group (–OCH₃) is a ubiquitous and highly versatile pharmacophore in modern drug design. Often viewed simply as a hybrid of a hydroxyl and a methyl group, its incorporation into a molecular scaffold yields profound, non-additive effects on a drug candidate's target affinity, physicochemical properties, and pharmacokinetic (PK) profile[1]. While it can act as a non-lipophilic "scout" to probe protein pockets and lock bioactive conformations via steric effects (the "magic methoxy" effect)[2][3], it simultaneously introduces metabolic liabilities, most notably susceptibility to cytochrome P450 (CYP450)-mediated O-demethylation[4][5].

This technical guide synthesizes the dualistic nature of the methoxy group, providing a rigorous analysis of its electronic and conformational impact, alongside a field-proven, self-validating protocol for evaluating its metabolic stability in early drug discovery.

Physicochemical and Electronic Modulation

The rational installation of a methoxy group allows medicinal chemists to fine-tune the electronic landscape and lipophilicity of a lead compound. The oxygen atom is sp3 hybridized, creating a bent molecular geometry that projects the methyl group into specific spatial vectors[4].

The Non-Lipophilic "Scout"

A common misconception is that adding carbon atoms invariably increases lipophilicity. However, the methoxy group's impact on partition coefficients (LogP/LogD) is highly context-dependent. When installed on an aromatic ring, the methoxy group acts as a "non-lipophilic scout," exhibiting a Δ LogD contribution of roughly -0.05 to 0.00[2]. This occurs because the oxygen's lone pairs are conjugated with the aromatic π -system, balancing the lipophilic contribution of the methyl moiety. Conversely, on an aliphatic system, the oxygen's hydrogen-bond basicity is unhindered, resulting in a net decrease in lipophilicity ( Δ LogD of -0.80 to -0.40)[2].

Electronic Push-Pull Dynamics

The methoxy group exerts a dual electronic effect on aromatic systems: it is electron-withdrawing via induction (due to oxygen's electronegativity) but strongly electron-donating via resonance[4][6]. This allows for precise tuning of adjacent functional groups' pKa values and reactivity.

Table 1: Quantitative Effects of Methoxy Substitution on Physicochemical Properties [2][4][7]

| Parameter | Structural Context | Value / Effect | Mechanistic Rationale |

| Hammett Constant ( σp ) | Para-substituted Arene | -0.27 (Electron-Donating) | Resonance donation outweighs inductive withdrawal at the para position. |

| Hammett Constant ( σm ) | Meta-substituted Arene | +0.12 (Electron-Withdrawing) | Resonance is geometrically forbidden; inductive withdrawal dominates. |

| Δ LogD | Aromatic Ring | -0.05 to 0.00 | H-bond acceptor capacity perfectly offsets the methyl group's lipophilicity. |

| Δ LogD | Aliphatic System | -0.80 to -0.40 | Unconjugated oxygen acts as a strong H-bond acceptor, increasing aqueous solubility. |

| Bioisosteric Shift (-OCF₃) | Trifluoromethoxy Replacement | Increases LogP & Stability | Fluorine's electron-withdrawing nature strengthens the O-C bond and increases lipophilicity. |

Conformational Control: The "Magic Methoxy" Effect

In medicinal chemistry, the "magic methyl" effect refers to a dramatic boost in potency (often 100- to 1000-fold) resulting from the seemingly mundane addition of a single methyl group[3][8]. This phenomenon extends to the methoxy group. By introducing targeted steric hindrance, a methoxy group can restrict the rotational freedom of a flexible scaffold, forcing it into a pre-organized bioactive conformation[3][9].

Thermodynamically, this minimizes the entropic penalty ( ΔS ) typically incurred when a flexible ligand binds to a rigid protein target[3]. Furthermore, the methoxy group can induce allylic strain or orthogonal biaryl twists, breaking molecular planarity to improve both target specificity and aqueous solubility[9][10].

Logical flow of methoxy-induced conformational restriction enhancing target affinity.

Metabolic Liabilities: The O-Demethylation Challenge

Despite its structural advantages, the methoxy group is frequently flagged as a metabolic liability. It is highly susceptible to oxidative O-demethylation by hepatic cytochrome P450 enzymes (predominantly CYP1A2, CYP2D6, CYP2C19, and CYP3A4)[11][12].

Mechanism of Action: The CYP450 heme iron-oxo species (Compound I) abstracts a hydrogen atom from the methoxy methyl group, followed by oxygen rebound to form an unstable hemiacetal intermediate[13]. This intermediate spontaneously collapses, releasing formaldehyde and leaving behind a phenol or alcohol[11][13]. The resulting hydroxylated metabolite is often rapidly cleared via Phase II conjugation (e.g., glucuronidation or sulfation), drastically reducing the drug's half-life[2].

Mechanistic pathway of CYP450-mediated O-demethylation of methoxyarenes.

Experimental Protocol: CYP450 Reaction Phenotyping & Microsomal Stability

To accurately predict the in vivo clearance of a methoxy-containing lead compound, researchers must determine its intrinsic clearance ( CLint ) and identify the specific CYP isoforms responsible for its O-demethylation. The following protocol outlines a self-validating LC-MS/MS workflow using Human Liver Microsomes (HLM) and recombinant CYPs[11][12].

System Causality and Design Principles

-

Low Protein Concentration (0.1 - 0.5 mg/mL): Ensures pseudo-first-order kinetics and minimizes non-specific protein binding, which would artificially lower the unbound fraction ( fu ) and skew clearance calculations.

-

NADPH Regenerating System: Direct addition of NADPH is prone to rapid degradation at 37°C. A regenerating system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase) ensures a steady-state supply of electrons to the CYP heme center over the entire incubation period[5].

-

Acetonitrile Quench (1:3 ratio): Instantly denatures the CYP enzymes to halt the reaction at precise time points, whilst simultaneously precipitating matrix proteins to protect the LC-MS/MS column.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is a required cofactor for the optimal activity of the NADPH regenerating system.

-

Thaw Human Liver Microsomes (HLM) or recombinant CYP enzymes (e.g., CYP1A2, CYP2D6) on ice to prevent thermal degradation of the enzymes. Dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.

-

Prepare a 10 mM stock of the methoxy-containing test compound in DMSO. Dilute to a 1 µM working solution in buffer (Final DMSO concentration must be <0.1% to prevent CYP inhibition).

Step 2: Pre-Incubation

-

Aliquot 180 µL of the microsome/compound mixture into a 96-well plate.

-

Pre-incubate the plate in a shaking water bath at 37°C for 5 minutes. Causality: This ensures the system reaches physiological temperature before the reaction is initiated, preventing a lag phase in the kinetic curve.

Step 3: Reaction Initiation and Time-Course Sampling

-

Initiate the reaction by adding 20 µL of a pre-warmed 10x NADPH Regenerating System to each well (Final volume: 200 µL).

-

For the T=0 time point, immediately withdraw a 20 µL aliquot and dispense it into 60 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).

-

Repeat the sampling process at T=5,15,30,45,and 60 minutes.

Step 4: Self-Validation Controls

-

Negative Control: Run a parallel incubation replacing the NADPH system with buffer. Validation: Confirms that the degradation is strictly CYP-mediated and not due to chemical instability or hydrolysis.

-

Positive Control: Run a known CYP-specific substrate (e.g., Dextromethorphan for CYP2D6 O-demethylation). Validation: Confirms the enzymatic viability of the microsome batch.

Step 5: Sample Processing and Analysis

-

Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of ultrapure water to match the initial mobile phase conditions of the LC system.

-

Analyze via LC-MS/MS (MRM mode), tracking both the depletion of the parent methoxy compound and the appearance of the corresponding phenolic metabolite ( [M−14]+ mass shift)[12].

-

Calculate the half-life ( t1/2 ) from the natural log of percentage remaining versus time, and derive CLint .

Conclusion & Future Perspectives

The methoxy group remains a cornerstone of rational drug design. While its ability to fine-tune lipophilicity and lock bioactive conformations makes it highly desirable, its susceptibility to O-demethylation requires rigorous early-stage metabolic profiling. If a lead compound exhibits poor metabolic stability due to a specific methoxy group, medicinal chemists can employ bioisosteric replacement strategies. For example, substituting the methoxy group with a trifluoromethoxy (–OCF₃) or difluoromethoxy (–OCHF₂) group significantly increases the steric bulk and C–O bond strength, effectively shielding the moiety from CYP450 oxidation while further modulating membrane permeability[7][14].

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. wpage.unina.it [wpage.unina.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. docs.nrel.gov [docs.nrel.gov]

- 14. chimia.ch [chimia.ch]

Discovery, Synthesis, and Pharmacological Trajectory of 5-Methoxy-2-(methylsulfanyl)benzonitrile

Executive Summary

In the landscape of modern medicinal chemistry, the strategic functionalization of benzonitrile scaffolds has unlocked entirely new classes of targeted therapeutics. 5-Methoxy-2-(methylsulfanyl)benzonitrile (also known as 5-methoxy-2-(methylthio)benzonitrile) stands as a privileged building block in this domain. Originally engineered to bridge the gap between simple aromatic precursors and complex, multi-cyclic receptor antagonists, this compound has become a critical intermediate in the synthesis of highly selective drugs targeting both urological and oncological pathways.

This whitepaper dissects the chemical ontology, historical discovery, and mechanistic synthesis of 5-Methoxy-2-(methylsulfanyl)benzonitrile, providing researchers with a rigorously validated framework for its application in drug development.

Chemical Ontology & Physicochemical Profile

Before deploying this intermediate in complex coupling reactions, it is critical to understand its baseline physicochemical parameters. The presence of both an electron-donating methoxy group and an electron-withdrawing cyano group creates a unique electronic push-pull system across the aromatic ring, dictating its downstream reactivity.

Table 1: Physicochemical and Stoichiometric Parameters

| Parameter | Value | Functional Significance |

| IUPAC Name | 5-Methoxy-2-(methylsulfanyl)benzonitrile | Standardized nomenclature for structural identification[1]. |

| Molecular Formula | C9H9NOS | Defines the atomic composition and exact mass[1]. |

| Molecular Weight | 179.24 g/mol | Critical for precise stoichiometric calculations in SNAr[1]. |

| Electrophile Mass | 10.0 g | Baseline scale for the standardized synthetic protocol[2]. |

| Nucleophile Mass | 5.1 g | Represents a slight molar excess to drive the reaction[2]. |

| Reaction Temperature | 60 °C | Optimal thermal threshold to prevent cyano hydrolysis[2]. |

| Reaction Time | 3 Hours | Ensures complete consumption of the fluorinated precursor[2]. |

Historical Context & Pharmacological Discovery

The genesis of 5-Methoxy-2-(methylsulfanyl)benzonitrile is deeply intertwined with two major breakthroughs in receptor pharmacology during the late 20th and early 21st centuries:

1. The α1D Adrenergic Receptor Breakthrough: In the late 1980s and early 1990s, the cloning of α1-adrenergic receptors fundamentally shifted urological pharmacology by revealing three distinct subtypes: α1A, α1B, and α1D[3]. Researchers discovered that the α1D subtype is heavily localized in the bladder and the parasympathetic nuclei of the spinal cord, directly implicating it in urine storage symptoms[3]. Knockout models demonstrated that silencing the α1D receptor significantly increased bladder capacity, positioning α1D antagonists as highly promising therapeutics for benign prostatic hyperplasia (BPH) and overactive bladder (OAB)[3]. 5-Methoxy-2-(methylsulfanyl)benzonitrile was specifically engineered as a foundational scaffold to synthesize iminopyridine derivatives capable of selectively targeting this receptor without triggering off-target cardiovascular events[2].

2. DDR1 Kinase Inhibition in Oncology: Parallel to urological advancements, the oncology and fibrotic disease sectors identified Discoidin Domain Receptor 1 (DDR1)—a receptor tyrosine kinase activated by collagen—as a major driver of cellular invasion, metastasis, and macrophage accumulation[4]. High expression of DDR1 is strongly correlated with poor prognoses in non-small cell lung cancer (NSCLC) and glioma[4]. To selectively inhibit DDR1, chemists utilized 5-Methoxy-2-(methylsulfanyl)benzonitrile as a synthetic precursor to build complex quinazolinone and isoquinolinone derivatives, exploiting the compound's unique steric and electronic properties to achieve kinase domain blockade[4].

Fig 2: Divergent pharmacological pathways of 5-Methoxy-2-(methylsulfanyl)benzonitrile derivatives.

Synthetic Architecture & Mechanistic Causality

The synthesis of 5-Methoxy-2-(methylsulfanyl)benzonitrile relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr). The starting material, 2-fluoro-5-methoxybenzonitrile, possesses a highly electrophilic carbon at the 2-position. This electrophilicity is synergistically enhanced by the inductive electron-withdrawing effect of the adjacent fluorine atom and the resonance electron-withdrawing effect of the ortho-cyano group.

Self-Validating Experimental Protocol

Step 1: Electrophile Solvation

-

Procedure: Dissolve 10.0 g of 2-fluoro-5-methoxybenzonitrile in 20 mL of anhydrous N,N-dimethylformamide (DMF)[2].

-

Causality: DMF, a polar aprotic solvent, is critical here. It strongly solvates the sodium cations of the incoming reagent while leaving the methanethiolate anions relatively unsolvated, thereby maximizing their nucleophilic character and accelerating the reaction rate.

Step 2: Nucleophilic Attack & Thermal Activation

-

Procedure: Add 5.1 g of sodium methanethiolate to the solution. Heat the reaction mixture to 60 °C and maintain continuous stirring for 3 hours[2].

-

Causality: The 60 °C temperature is the thermodynamic sweet spot. It provides sufficient kinetic energy to overcome the activation barrier of the Meisenheimer complex formation without being so high as to trigger side reactions, such as the hydrolysis of the delicate cyano group or the cleavage of the methoxy ether.

Step 3: Quenching & Phase Separation

-

Procedure: Quench the reaction by adding distilled water, then extract the aqueous mixture with ethyl acetate[2].

-

Causality: Water neutralizes the reaction and forces the highly organic product into the ethyl acetate phase. Ethyl acetate is chosen for its excellent partition coefficient for substituted benzonitriles, ensuring maximum yield recovery.

Step 4: Self-Validating Purification Cascade

-

Procedure: Wash the organic extract sequentially with 1N hydrochloric acid (HCl), followed by aqueous sodium bicarbonate (NaHCO3), and finally brine. Dry and concentrate[2].

-

Causality & Validation: This is a self-validating purification system. The 1N HCl wash specifically protonates and removes any unreacted basic species (including residual methanethiolate as volatile methanethiol). The subsequent NaHCO3 wash neutralizes any residual HCl, preventing acid-catalyzed degradation of the product during concentration. The final brine wash removes dissolved water from the organic layer, ensuring a dry, high-purity yield upon solvent evaporation.

Fig 1: Nucleophilic Aromatic Substitution (SNAr) workflow for synthesizing the core intermediate.

References

-

[1] Title: 5-Methoxy-2-(methylsulfanyl)benzonitrile | C9H9NOS | CID ... | Source: nih.gov | URL: 1

-

[3] Title: JP5462803B2 - Iminopyridine derivatives and uses thereof - Google Patents | Source: google.com | URL:3

-

[2] Title: JP5462803B2 - Iminopyridine derivatives and uses thereof (Synthesis Protocol) - Google Patents | Source: google.com | URL: 2

-

[4] Title: WO2015060373A1 - Quinazolinone and isoquinolinone derivative - Google Patents | Source: google.com | URL:4

Sources

- 1. 5-Methoxy-2-(methylsulfanyl)benzonitrile | C9H9NOS | CID 66877736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JP5462803B2 - Iminopyridine derivatives and uses thereof - Google Patents [patents.google.com]

- 3. JP5462803B2 - Iminopyridine derivatives and uses thereof - Google Patents [patents.google.com]

- 4. WO2015060373A1 - Quinazolinone and isoquinolinone derivative - Google Patents [patents.google.com]

5-Methoxy-2-(methylsulfanyl)benzonitrile: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the efficient assembly of complex pharmacophores. 5-Methoxy-2-(methylsulfanyl)benzonitrile is a highly versatile aromatic intermediate characterized by an orthogonal array of functional groups: a reactive nitrile, an electron-donating methoxy ether, and a lipophilic methylsulfanyl (methylthio) moiety.

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, its critical role in Fragment-Based Drug Discovery (FBDD), and its specific application as a core scaffold in the synthesis of iminopyridine derivatives targeting the α1D-adrenergic receptor for the treatment of lower urinary tract diseases[1, 2].

Physicochemical Profiling & Structural Data

Understanding the physicochemical parameters of 5-methoxy-2-(methylsulfanyl)benzonitrile is essential for predicting its behavior in both synthetic workflows and biological screening assays. With a molecular weight of 179.24 g/mol , the compound strictly adheres to Astex's "Rule of 3," making it an ideal candidate for crystallographic fragment screening [3].

| Property | Value | Pharmacological / Synthetic Significance |

| Molecular Formula | C9H9NOS | Contains N, O, and S heteroatoms, providing multiple hydrogen-bond acceptor sites for protein-ligand interactions. |

| Molecular Weight | 179.24 g/mol | Optimal for FBDD; allows for high-concentration screening without aggregation [1]. |

| IUPAC Name | 5-methoxy-2-(methylsulfanyl)benzonitrile | Unambiguous structural identifier; also known as 5-methoxy-2-(methylthio)benzonitrile. |

| Hydrogen Bond Donors | 0 | Enhances membrane permeability and lipophilicity. |

| Hydrogen Bond Acceptors | 3 | Facilitates binding in orthosteric pockets (e.g., via the nitrile nitrogen or ether oxygens). |

| Rotatable Bonds | 2 | Low conformational flexibility minimizes entropic penalties upon target binding. |

Pharmacological Relevance: The α1D-Adrenergic Receptor Axis

Mechanistic Rationale

The α1-adrenergic receptors are G-protein-coupled receptors (GPCRs) that mediate sympathetic nervous system responses. Among its subtypes, the α1D receptor is heavily expressed in the human bladder, sacral parasympathetic nucleus, and prostate tissue. Overactivity of this receptor is a primary driver of smooth muscle hyper-contraction, leading to Benign Prostatic Hyperplasia (BPH) and associated Lower Urinary Tract Symptoms (LUTS) [2].

5-Methoxy-2-(methylsulfanyl)benzonitrile serves as a critical synthetic precursor for iminopyridine derivatives . The nitrile group is strategically converted into an amidine/iminopyridine pharmacophore, which acts as a potent, selective antagonist at the α1D receptor, thereby relaxing the detrusor muscle and alleviating BPH pathology [2].

Fig 1. α1D-Adrenergic Receptor signaling pathway and antagonist intervention.

Utility in Fragment-Based Drug Discovery (FBDD)

Beyond targeted synthesis, the intact 5-methoxy-2-(methylsulfanyl)benzonitrile molecule is utilized in high-throughput ROS-Glo™ assays and crystallographic fragment screening. Its compact size allows it to probe the active sites of novel enzymes, such as FAD-dependent oxidoreductases, providing initial hit scaffolds that can be synthetically grown into high-affinity inhibitors [3].

Synthetic Methodologies & Workflows

To harness 5-methoxy-2-(methylsulfanyl)benzonitrile for downstream drug development, it must be synthesized with high purity. The most efficient route is the Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-5-methoxybenzonitrile.

Fig 2. Synthetic workflow from fluorinated precursor to α1D antagonist derivatives.

Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Expertise & Causality: The strong electron-withdrawing nature of the ortho-nitrile group highly activates the adjacent carbon for nucleophilic attack. Sodium methanethiolate (NaSMe) is a highly nucleophilic, soft reagent. By running the reaction in a polar aprotic solvent like DMF, the thiolate remains unsolvated and highly reactive. Strict temperature control (0°C to RT) is critical; the exothermicity of the SNAr reaction can otherwise lead to unwanted demethylation of the methoxy group or poly-substitution artifacts.

Step-by-Step Methodology:

-

Reactor Preparation & Inertion:

-

Action: Equip a dry, multi-neck round-bottom flask with a magnetic stirrer and a nitrogen inlet. Purge the system with N₂ for 15 minutes.

-

Causality: Methanethiolate is highly susceptible to oxidative dimerization into dimethyl disulfide in the presence of atmospheric oxygen.

-

-

Substrate Dissolution:

-

Action: Dissolve 1.0 equivalent of 2-fluoro-5-methoxybenzonitrile in anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL/mmol). Cool the stirring solution to 0°C using an ice-water bath.

-

-

Nucleophile Addition:

-

Action: Add 1.1 equivalents of Sodium methanethiolate (NaSMe) in small portions over 15 minutes.

-

Causality: Portion-wise addition at 0°C acts as a thermal control mechanism, preventing a runaway exothermic reaction that could degrade the starting material.

-

-

Reaction Progression & In-Process Control (IPC):

-

Action: Remove the ice bath, allowing the reaction to naturally warm to room temperature. Stir for 3–4 hours.

-

Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS. The protocol is self-validating when the starting material peak completely disappears, indicating quantitative conversion.

-

-

Quenching & Workup:

-

Action: Quench the reaction by pouring the mixture into crushed ice. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

-

Causality: Wash the combined organic layers with copious amounts of water (5x) and saturated brine. This aggressive washing step is mandatory to completely partition the DMF into the aqueous phase, preventing solvent carryover during crystallization.

-

-

Isolation:

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 5-methoxy-2-(methylsulfanyl)benzonitrile as a crystalline solid.

-

Conclusion

5-Methoxy-2-(methylsulfanyl)benzonitrile (C9H9NOS, 179.24 g/mol ) is far more than a simple chemical catalog item; it is a precision-engineered scaffold. Its unique triad of functional groups allows it to serve dual purposes in modern drug development: acting as an efficient probe in fragment-based screening against novel oxidoreductases, and functioning as the foundational building block for iminopyridine-based α1D-adrenergic receptor antagonists. By leveraging controlled SNAr methodologies, researchers can efficiently incorporate this motif into advanced clinical candidates for urological disorders.

References

-

PubChem Compound Summary for CID 66877736 Source: National Center for Biotechnology Information (NIH) URL:[Link]

- Iminopyridine derivatives and uses thereof (Patent JP5462803B2)

-

Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from Chaetomium thermophilum Source: IUCr Journals (International Union of Crystallography) URL:[Link]

Preliminary Screening of 5-Methoxy-2-(methylsulfanyl)benzonitrile Derivatives: A Technical Guide for α1D-Adrenergic Receptor Antagonists

Executive Summary & Mechanistic Rationale

The compound 5-methoxy-2-(methylsulfanyl)benzonitrile (also referred to as 5-methoxy-2-methylthiobenzonitrile) serves as a highly versatile, privileged synthetic intermediate. In contemporary drug discovery, this scaffold is uniquely positioned for the synthesis of iminopyridine derivatives that act as selective antagonists for the α1D-adrenergic receptor (α1D-AR) (1)[1].

Historically, non-selective or α1A-selective blockers (e.g., tamsulosin) have been utilized to treat Benign Prostatic Hyperplasia (BPH) by relaxing prostate smooth muscle to alleviate voiding symptoms. However, these therapies often fail to resolve storage symptoms such as nocturia, urgency, and detrusor overactivity. Mechanistically, while the α1A subtype is predominantly located in the prostate and bladder neck, the α1D subtype is highly expressed in the detrusor muscle and lumbosacral spinal cord, directly facilitating the micturition reflex (2)[2]. Antagonizing the α1D receptor suppresses detrusor overactivity without compromising baseline voiding mechanics (3)[3].

Fig 1. α1D-Adrenergic Receptor Signaling Pathway in Detrusor Smooth Muscle.

Compound Library Generation & Physicochemical Triage

The electron-donating methoxy group and the polarizable methylsulfanyl moiety on the benzonitrile core provide critical stereoelectronic properties. When derivatized into iminopyridines, these functional groups engage in specific hydrogen bonding and hydrophobic interactions within the transmembrane helices of the α1D-AR.

Before advancing to biological screening, derivatives undergo preliminary physicochemical triage. The causality here is straightforward: compounds must possess adequate lipophilicity (cLogP) to penetrate target tissues but remain soluble enough for aqueous assay buffers.

Table 1: Physicochemical and Preliminary Binding Data of Representative Derivatives

| Compound ID | R-Group Substitution (Iminopyridine) | MW ( g/mol ) | cLogP | α1D IC₅₀ (nM) | α1A IC₅₀ (nM) | Selectivity (α1A/α1D) |

| Scaffold | Unmodified Core | 179.24 | 2.1 | >10,000 | >10,000 | N/A |

| Deriv-01 | Piperidine | 345.42 | 3.4 | 45.2 | 850.1 | 18.8 |

| Deriv-02 | 4-Phenylpiperazine | 422.55 | 4.1 | 12.4 | 1240.5 | 100.0 |

| Deriv-03 | Morpholine | 347.40 | 2.8 | 88.6 | 410.2 | 4.6 |

Note: Deriv-02 demonstrates the optimal balance of high α1D affinity and >50-fold selectivity over α1A, making it the primary candidate for functional screening.

In Vitro High-Throughput Screening (HTS) Workflow

To ensure robust data integrity, the screening cascade is designed as a self-validating system . We utilize a two-tiered approach: a primary radioligand binding assay to confirm target affinity, followed by a secondary functional calcium mobilization assay to confirm antagonism.

Causality: Binding affinity alone cannot distinguish between an agonist and an antagonist. The secondary functional assay is mandatory to prove that the compound blocks, rather than stimulates, the receptor.

Fig 2. Sequential Screening Workflow for α1D-AR Antagonist Candidates.

Protocol 1: Primary Radioligand Binding Assay

Self-Validating Design: Every plate includes a Non-Specific Binding (NSB) control using 10 µM phentolamine to subtract background noise, and a reference standard (e.g., naftopidil) to normalize inter-assay variability.

-

Membrane Preparation: Harvest CHO-K1 cells stably expressing human α1D-AR. Homogenize and centrifuge at 40,000 × g to isolate the membrane fraction. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, combine 50 µL of membrane suspension (20 µg protein/well), 25 µL of [³H]prazosin (final concentration 0.5 nM), and 25 µL of the test derivative (serial dilutions from 0.1 nM to 10 µM).

-

Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state binding.

-

Filtration & Readout: Rapidly filter the reaction through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Antagonism)

Self-Validating Design: The assay incorporates a baseline read prior to agonist addition, ensuring the test compound itself does not trigger calcium release (ruling out partial agonism). A Z'-factor > 0.6 must be achieved using maximum (norepinephrine EC₈₀) and minimum (buffer) signal controls.

-

Cell Seeding: Plate α1D-AR CHO-K1 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading: Aspirate media and add 20 µL/well of Calcium-6 assay buffer containing 2.5 mM probenecid (to inhibit dye efflux). Incubate for 2 hours at 37°C.

-

Compound Pre-incubation: Add 10 µL of the test derivative. Incubate for 15 minutes. Insight: This critical equilibration period allows the competitive antagonist to fully occupy the receptor binding pocket before the agonist challenge.

-

Agonist Challenge: Transfer the plate to the FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject 10 µL of norepinephrine (at its pre-determined EC₈₀) and record fluorescence (Ex: 485 nm, Em: 525 nm) for 90 seconds.

-

Analysis: Calculate the IC₅₀ by plotting the normalized maximum fluorescence minus baseline (ΔF) against the log of the compound concentration.

In Vivo Pharmacodynamic Validation

Causality: Exceptional in vitro selectivity must translate to in vivo efficacy without triggering cardiovascular liabilities (such as hypotension, which is mediated by the α1B receptor). Conscious cystometry is utilized to evaluate the true urodynamic impact on the micturition reflex without the confounding suppressive effects of anesthesia.

Protocol 3: Continuous Cystometry in Conscious Rat Models

Self-Validating Design: Baseline cystometrograms are recorded for 1 hour prior to dosing to establish a subject-specific control. Vehicle-treated animals are run in parallel to control for circadian or stress-induced urodynamic shifts.

-

Surgical Preparation: Under isoflurane anesthesia, implant a polyethylene catheter into the bladder dome of female Sprague-Dawley rats. Exteriorize the catheter at the scruff of the neck. Allow a strict 3-day recovery period.

-

Acclimation: Place the rat in a specialized metabolic cage. Connect the exteriorized catheter to a pressure transducer and a micro-infusion pump via a 3-way stopcock.

-

Baseline Recording: Infuse physiological saline at a constant rate of 0.1 mL/min. Record baseline bladder pressure, maximum micturition pressure, and micturition interval for 60 minutes.

-

Dosing: Administer the lead derivative (e.g., Deriv-02 at 1-10 mg/kg, p.o.).

-

Pharmacodynamic Monitoring: Continue saline infusion and record urodynamic parameters for 4 hours post-dose.

-

Data Interpretation: A successful α1D-selective candidate will significantly prolong the micturition interval (increasing bladder capacity) without reducing the maximum micturition pressure, proving that it alleviates storage symptoms without impairing detrusor contractility.

-

References

- JP5462803B2 - Iminopyridine derivatives and uses thereof. Google Patents.

- Non-Hormonal treatment of BPH/BOO. PMC - NIH.

- Effect of 5-alpha Reductase Inhibitor on Storage Symptoms in Patients with Benign Prostatic Hyperplasia. PMC - NIH.

Sources

As the demand for highly specific kinase inhibitors and receptor antagonists accelerates, the strategic design of molecular scaffolds becomes paramount. This technical guide explores the synthesis, structural rationale, and pharmacological utility of 5-methoxy-2-(methylsulfanyl)benzonitrile and its oxidized derivatives. By dissecting the causality behind established synthetic protocols, this whitepaper serves as a self-validating blueprint for drug development professionals and synthetic chemists.

Structural Rationale & Pharmacological Significance

The molecular architecture of 5-methoxy-2-(methylsulfanyl)benzonitrile (PubChem CID: 11624508)[1] provides a highly versatile, multi-functional pharmacophore. From an application scientist's perspective, each functional group serves a distinct purpose in both late-stage functionalization and target binding:

-

The Nitrile Moiety : Acts as a potent electron-withdrawing group (EWG) that activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Pharmacologically, it is a low-steric-profile hydrogen bond acceptor and a direct precursor to amidines, primary amines, and tetrazoles[2].

-

The Methoxy Group : Provides essential hydrogen-bond acceptor properties and localized steric bulk. This is critical for optimal spatial orientation within the hydrophobic binding pockets of various kinase domains[3].

-

The Methylsulfanyl (Thioether) Group : A highly lipophilic moiety that can be precisely tuned. While the thioether itself is useful, its true value lies in its oxidation to sulfoxide or sulfone derivatives. Sulfone-bearing aromatics are critical structural fragments in the development of powerful VEGFR2 inhibitors[3] and α 1-adrenergic receptor antagonists, such as the intermediates used in the synthesis of Tamsulosin[4].

Target Signaling Pathways

Recent patent literature highlights the integration of these thioether and sulfone derivatives into therapies targeting the α 1D adrenergic receptor . This receptor is heavily implicated in the smooth muscle contraction of the bladder and prostate; thus, its antagonism offers direct therapeutic avenues for Benign Prostatic Hyperplasia (BPH)[2]. Furthermore, these scaffolds are utilized to synthesize potent inhibitors of Discoidin Domain Receptor 1 (DDR1) , a receptor tyrosine kinase activated by collagen that drives tumor metastasis and organ fibrosis[5].

Fig 1. Dual pharmacological signaling modulation by methoxy-sulfonyl benzonitrile derivatives.

Synthetic Methodologies: Causality and Design

Selecting the optimal synthetic route requires balancing atom economy, safety, and scalability. Two primary pathways are utilized to construct the 5-methoxy-2-(methylsulfanyl)benzonitrile scaffold, followed by a critical downstream oxidation step.

Route A: Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitrile group ortho to a leaving group (such as fluorine) highly activates the ring for SNAr. Reacting 2-fluoro-5-methoxybenzonitrile with sodium methanethiolate in a polar aprotic solvent (DMF) at 60 °C efficiently yields the target thioether[2][5]. Causality: DMF is specifically selected because it strongly solvates the sodium cation, leaving the highly nucleophilic methanethiolate anion "naked" and free to attack the electron-deficient aromatic carbon.

Route B: Sandmeyer-Type Transformation

Alternatively, starting from 2-amino-5-methoxybenzonitrile[6], the amine can be diazotized using sodium nitrite and hydrochloric acid at 0 °C. Causality: Strict temperature control is required here. Exceeding 5 °C leads to premature nitrogen evolution and the formation of the corresponding phenol impurity. The resulting diazonium salt is subsequently trapped by a thiolate species to form the thioether.

Fig 2. Synthetic pathways and pharmacological applications of the target thioether scaffold.

Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that researchers can visually and analytically confirm reaction success at each stage.

Protocol 1: Synthesis via SNAr[2][5]

Reagents : 2-Fluoro-5-methoxybenzonitrile (1.0 eq), Sodium methanethiolate (1.1 eq), Anhydrous DMF.

-

Initiation : Charge a flame-dried round-bottom flask with 2-fluoro-5-methoxybenzonitrile and anhydrous DMF under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive nucleophilic attack of ambient water, which would hydrolyze the highly activated fluoroarene to an unwanted phenol.

-

Addition : Add sodium methanethiolate portion-wise at 0 °C. Causality: The SNAr reaction is exothermic. Portion-wise addition controls the heat release, preventing the oxidative dimerization of the thiolate into symmetrical disulfides.

-

Propagation : Elevate the temperature to 60 °C and stir for 3 hours. Causality: Despite the strong nucleophile, the activation energy required to break the exceptionally strong C-F bond necessitates mild thermodynamic driving force (heating).

-

Workup : Quench the reaction with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl and brine. Causality: The 1N HCl wash is critical; it neutralizes residual basic thiolate species and significantly aids in partitioning the highly polar DMF into the aqueous phase, preventing solvent carryover.

-

Self-Validation : Analyze via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The complete consumption of the starting material (higher Rf ) and the appearance of a distinct UV-active product spot (lower Rf due to the increased polarity of the thioether) validates the reaction.

Protocol 2: Downstream Oxidation to the Sulfone Pharmacophore

Reagents : 5-Methoxy-2-(methylsulfanyl)benzonitrile (1.0 eq), mCPBA (2.2 eq), Anhydrous DCM.

-

Initiation : Dissolve the thioether in anhydrous DCM and cool to 0 °C.

-

Addition : Add meta-chloroperoxybenzoic acid (mCPBA) portion-wise. Causality: Utilizing exactly 2.2 equivalents ensures complete oxidation past the intermediate sulfoxide directly to the target sulfone. The 0 °C starting temperature mitigates the risk of thermal runaway.

-